2-[(2-Carboxyethyl)amino]butanedioic acid
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Overview
Description
2-[(2-Carboxyethyl)amino]butanedioic acid, also known as N-(2-carboxyethyl)aspartic acid, is a compound with the molecular formula C7H11NO6 and a molecular weight of 205.17 g/mol . This compound is characterized by the presence of both carboxylic acid and amino functional groups, making it an important molecule in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Carboxyethyl)amino]butanedioic acid typically involves the reaction of aspartic acid with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the addition of the acrylonitrile to the aspartic acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Carboxyethyl)amino]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-[(2-Carboxyethyl)amino]butanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[(2-Carboxyethyl)amino]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. Its carboxylic acid and amino groups allow it to form hydrogen bonds and ionic interactions with other molecules, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Aspartic Acid: Similar in structure but lacks the carboxyethyl group.
Glutamic Acid: Contains an additional methylene group compared to aspartic acid.
N-Acetylaspartic Acid: An acetylated derivative of aspartic acid.
Uniqueness
2-[(2-Carboxyethyl)amino]butanedioic acid is unique due to the presence of the carboxyethyl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other similar compounds .
Properties
IUPAC Name |
2-(2-carboxyethylamino)butanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO6/c9-5(10)1-2-8-4(7(13)14)3-6(11)12/h4,8H,1-3H2,(H,9,10)(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINPCLWBWFSAQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(CC(=O)O)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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